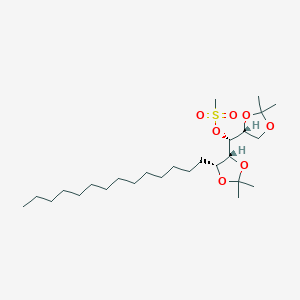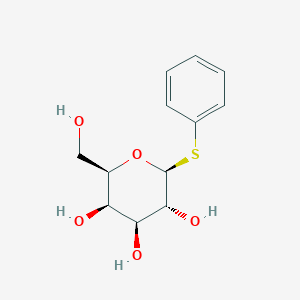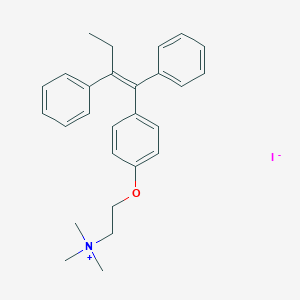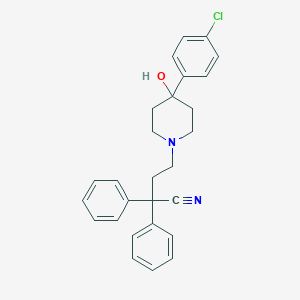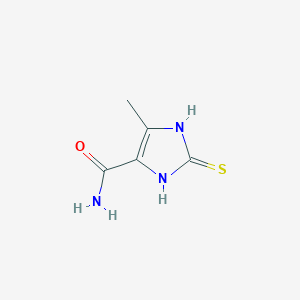
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, also known as MTCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is not fully understood. However, studies have shown that 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide inhibits the growth of bacteria and fungi by disrupting the cell membrane and cell wall. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have minimal toxicity and has no significant effects on the liver and kidney functions of experimental animals. It has also been shown to have no significant effect on the lipid profile of experimental animals. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is also soluble in water and organic solvents, making it easy to use in various experimental setups. However, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has some limitations, including its limited solubility in some solvents and its potential to decompose under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. One potential area of research is the development of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide as a catalyst in organic reactions. Further studies are also needed to fully understand the mechanism of action of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand the potential applications of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide in scientific research.
Synthesemethoden
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide is synthesized using a two-step reaction process. The first step involves the reaction of 2-mercaptoacetamide with 2,4-pentanedione to produce 2-(methylthio)-4,5-dihydro-1H-imidazole. The second step involves the reaction of the intermediate product with cyanamide to produce 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide. This synthesis method has been optimized to produce high yields of 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor properties. 5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide has also been studied for its potential as a corrosion inhibitor and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
109777-65-3 |
|---|---|
Produktname |
5-Methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
Molekularformel |
C5H7N3OS |
Molekulargewicht |
157.2 g/mol |
IUPAC-Name |
5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)(H2,7,8,10) |
InChI-Schlüssel |
BZWNVTOGIPEFNW-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=S)N1)C(=O)N |
Kanonische SMILES |
CC1=C(NC(=S)N1)C(=O)N |
Synonyme |
1H-Imidazole-4-carboxamide,2,3-dihydro-5-methyl-2-thioxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)


